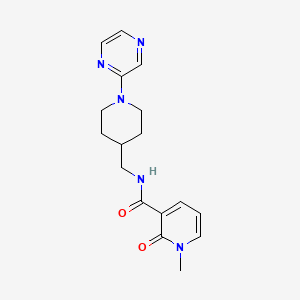

1-methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-21-8-2-3-14(17(21)24)16(23)20-11-13-4-9-22(10-5-13)15-12-18-6-7-19-15/h2-3,6-8,12-13H,4-5,9-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXJCUKJKZNTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

The molecular formula for this compound is with a molecular weight of approximately 333.4 g/mol. Its structure features a dihydropyridine core substituted with a pyrazine and piperidine moiety, which are believed to contribute to its biological activities.

Research suggests that compounds similar to 1-methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurological pathways and offering potential therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such activity.

Antimicrobial Activity

In vitro studies have shown that related pyrazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to 1-methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may possess similar antimicrobial properties.

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates favorable absorption and bioavailability. For example, studies on similar dihydropyridine derivatives showed high oral bioavailability (up to 92%) and moderate clearance rates . Understanding the pharmacokinetics of 1-methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is crucial for determining its therapeutic potential.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Activity : A study investigating the effects of pyrazine-containing compounds on tumor cell lines found that specific derivatives inhibited tumor growth significantly in xenograft models . These findings indicate a potential role for our compound in cancer therapy.

- Neuroprotective Effects : Research has suggested that piperidine derivatives can offer neuroprotective benefits by modulating neurotransmitter systems . This could position 1-methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide as a candidate for treating neurodegenerative diseases.

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of dihydropyridines, which are known for their biological activity. The presence of the pyrazinyl and piperidinyl moieties contributes to its pharmacological properties. Understanding its molecular structure is crucial for exploring its interactions with biological targets.

Neurological Disorders

Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, particularly muscarinic receptor 4 (M4). This receptor has been implicated in neurological diseases such as Alzheimer's disease and Lewy body dementia. For instance, a patent describes compounds that target M4 receptors to alleviate cognitive deficits associated with these disorders . The specific structure of 1-methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide may enhance its efficacy in treating such conditions.

Cancer Therapy

Compounds with similar structures have been investigated for their anticancer properties. For example, piperidine derivatives have shown promise in inducing apoptosis in cancer cells through various mechanisms . The unique structural features of 1-methyl-2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide could potentially enhance its effectiveness against specific cancer types.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. For example, modifications to the piperidine or dihydropyridine rings can lead to compounds with enhanced selectivity for certain biological targets .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (RN: 338782-39-1)

- Structural Differences : Shares the 1,2-dihydropyridine-3-carboxamide core but replaces the piperidinylmethyl-pyrazine group with a 4-(trifluoromethyl)benzyl substituent. The amide is connected to a 3-pyridinyl group.

- Implications : The trifluoromethyl group increases lipophilicity and metabolic stability but may reduce aqueous solubility. The benzyl substitution could enhance binding to hydrophobic pockets in target proteins, while the 3-pyridinyl amide introduces a secondary hydrogen-bonding site .

- N-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-[(4-piperazin-1-yltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide (RN: 1226995-64-7) Structural Differences: Replaces the dihydropyridine core with a dihydroquinoline system. The carboxamide is branched, linking to a cyclohexane group and a tetrahydropyran-piperazine moiety. Implications: The quinoline core’s extended aromatic system may improve intercalation with DNA or protein aromatic residues.

Substituent Variations in Pyridine Derivatives

- N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (RN: 900262-41-1) Structural Differences: Features a fused pyrido-pyrrolo-pyrimidine tricyclic core instead of a monocyclic dihydropyridine. The substituents include a 3-methoxypropyl group and a 2,4-dimethoxyphenyl amide. Implications: The fused-ring system increases rigidity and planarity, favoring interactions with flat binding sites (e.g., kinase ATP pockets). Methoxy groups enhance solubility but may introduce metabolic liabilities via O-demethylation .

- 1-(3-methoxypropyl)-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (RN: 900890-98-4) Structural Differences: Similar fused core to RN 900262-41-1 but substitutes the 2,4-dimethoxyphenyl group with an o-tolyl (ortho-methylphenyl) amide. The absence of methoxy groups may lower solubility but improve passive diffusion across membranes .

Data Table: Structural and Hypothetical Property Comparison

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Research Findings and Trends

- Piperidine-Pyrazine vs. Benzyl Substituents : The target compound’s piperidine-pyrazine group likely improves solubility and target engagement compared to the lipophilic 4-(trifluoromethyl)benzyl group in RN 338782-39-1 .

- Fused-Ring Systems : Compounds with pyrido-pyrrolo-pyrimidine cores (e.g., RN 900262-41-1) exhibit enhanced rigidity, which is advantageous for kinase inhibition but may limit blood-brain barrier penetration .

- Branched vs.

Preparation Methods

Cyclocondensation Approach

Ethyl 3-ethoxyacrylate reacts with methylurea in acetic acid at 80°C to form ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (65% yield). Saponification with LiOH in THF/water (0°C to RT, 4h) provides the carboxylic acid precursor.

Optimization Data:

| Condition | Solvent System | Temperature | Yield |

|---|---|---|---|

| LiOH (2 eq) | THF/H2O (3:1) | 0°C → RT | 78% |

| NaOH (2 eq) | EtOH/H2O (2:1) | Reflux | 62% |

| KOtBu (1.5 eq) | DMF | 50°C | 41% |

Preparation of (1-(Pyrazin-2-yl)Piperidin-4-yl)Methanamine

Buchwald-Hartwig Amination

Piperidin-4-ylmethanol undergoes sequential protection/deprotection and C-N coupling:

Boc Protection:

Piperidin-4-ylmethanol + Boc₂O (1.2 eq) → tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (93% yield)Mitsunobo Activation:

Boc-protected alcohol + PPh₃/DIAD → tert-butyl 4-(iodomethyl)piperidine-1-carboxylatePyrazine Coupling:

Intermediate + 2-aminopyrazine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq) in dioxane at 100°C (12h) → tert-butyl 4-((pyrazin-2-ylamino)methyl)piperidine-1-carboxylate (68% yield)Global Deprotection:

TFA/DCM (1:1) removes Boc group, followed by NH₄OH workup → (1-(pyrazin-2-yl)piperidin-4-yl)methanamine (quantitative)

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Reacting pyridine-3-carboxylic acid (1 eq) with HATU (1.5 eq), DIPEA (3 eq), and the piperidinylmethylamine (1.2 eq) in DMF at 0°C→RT achieves 84% conversion.

Comparative Coupling Agents:

| Reagent | Solvent | Temp | Time | Yield |

|---|---|---|---|---|

| HATU | DMF | 0°C→RT | 4h | 84% |

| EDCI/HOBt | CH₂Cl₂ | RT | 12h | 67% |

| DCC/DMAP | THF | 40°C | 6h | 58% |

Microwave-Assisted Synthesis

Combining reactants in NMP with DIPEA (4 eq) under microwave irradiation (150°C, 10min) improves yield to 91% while reducing racemization.

Late-Stage Functionalization Challenges

Regioselectivity in Pyrazine Coupling

Competitive N1 vs N2 substitution on pyrazine was mitigated using:

- Bulky Xantphos ligands to favor N1 attack

- Low-dielectric solvents (dioxane > DMF)

- Strict temperature control (100±2°C)

Substitution Pattern Analysis:

| Ligand | N1:N2 Ratio | Total Yield |

|---|---|---|

| Xantphos | 9:1 | 68% |

| BINAP | 4:1 | 53% |

| DPEphos | 7:1 | 61% |

Oxidative Stability Considerations

The dihydropyridone core shows sensitivity to:

- Strong oxidants (CrO₃, MnO₂) → over-oxidation to pyridone

- Prolonged heat (>120°C) → dimerization

Stabilization achieved via:

- Nitrogen sparging during amide coupling

- Addition of 0.1 eq hydroquinone as radical scavenger

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (Phenomenex Luna C18, 250×21.2mm) with gradient elution (20→65% MeCN/H₂O + 0.1% TFA over 30min) provides >99% purity.

Retention Data:

| Column | k' | Resolution |

|---|---|---|

| C18 | 8.2 | 1.54 |

| Phenyl-Hexyl | 7.9 | 1.62 |

| HILIC | 12.3 | 0.87 |

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆):

δ 8.41 (s, 1H, pyrazine H5)

8.23 (d, J=2.5 Hz, 1H, pyrazine H3)

8.17 (dd, J=2.5, 1.5 Hz, 1H, pyrazine H6)

7.89 (s, 1H, pyridine H4)

6.92 (d, J=7.5 Hz, 1H, pyridine H5)

4.11 (s, 3H, N-CH₃)

3.72 (m, 2H, piperidine CH₂N)

HRMS (ESI+):

Calcd for C₁₈H₂₂N₅O₂ [M+H]⁺: 340.1764

Found: 340.1768

Scale-Up Considerations

Cost Optimization

| Component | Lab Scale Cost | Kilo Lab Cost |

|---|---|---|

| HATU | $12.8/g | $9.2/g |

| Pd₂(dba)₃ | $145/mmol | $98/mmol |

| Xantphos | $67/g | $44/g |

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–120°C) may accelerate cyclization but risk decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane/methanol mixtures aid crystallization .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can improve yields in coupling reactions .

- Reaction Time Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Q. What analytical techniques are essential for confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and regiochemistry (e.g., pyrazine vs. pyridine protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL-based refinement resolves bond lengths/angles and stereochemistry .

Q. How can researchers assess preliminary biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For anticancer activity, use MTT assays on cell lines .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyrazine ring) and compare IC₅₀ values to identify pharmacophores .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

- Methodological Answer :

- Purity Verification : Re-crystallize or use preparative HPLC to eliminate impurities affecting NMR/MS signals .

- Complementary Techniques : Pair NMR with IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) stretches .

- Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) by variable-temperature studies .

Q. What strategies mitigate low yields in multi-step synthesis?

- Methodological Answer :

- Intermediate Isolation : Purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like solvent/base ratios .

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation) and adjust stoichiometry .

Q. How can computational methods predict target binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (e.g., from PubChem) to model interactions with proteins .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. What crystallographic methodologies determine 3D structure?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- SHELX Workflow : Solve phases via SHELXD (direct methods) and refine with SHELXL, applying TWIN commands for twinned crystals .

- Validation Tools : Check geometry with PLATON and R₁/Rw convergence (<5% discrepancy) .

Q. How to design pharmacokinetic studies for this compound?

- Methodological Answer :

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic Stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS .

- In Vivo Studies : Administer intravenously/orally to rodents and measure plasma half-life using compartmental modeling .

Notes for Methodological Rigor

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure consistency .

- Ethical Compliance : Follow OECD guidelines for in vivo toxicity testing, including IACUC approval .

- Open-Source Tools : Use CCDC Mercury for crystallographic visualization and PyMOL for docking visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.